molecular formula C16H14N2O3 B6393559 MFCD18318351 CAS No. 1261888-67-8

MFCD18318351

Cat. No.: B6393559
CAS No.: 1261888-67-8
M. Wt: 282.29 g/mol
InChI Key: XREYVONWTFHALS-UHFFFAOYSA-N
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Description

MFCD18318351 is a chemical compound identifier used in industrial and research settings. Based on its MDL identifier and comparison with similar compounds (e.g., thiazole derivatives, boronic acids), this compound is hypothesized to belong to a class of heterocyclic or organoboron compounds with applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)14-7-4-12(9-17-14)16(20)21/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREYVONWTFHALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688225
Record name 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-67-8
Record name 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318351” typically involves a series of chemical reactions that require precise control of conditions such as temperature, pressure, and pH. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents like halogens or alkyl groups.

    Step 3: Purification and isolation of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using high-capacity reactors to produce large quantities.

    Automation: Employing automated systems to monitor and control reaction parameters.

    Quality control: Implementing rigorous testing to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318351” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves reagents like halogens or organometallic compounds under controlled temperatures.

Major Products:

Scientific Research Applications

“MFCD18318351” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which “MFCD18318351” exerts its effects involves interactions with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

    Inducing chemical changes: Facilitating or inhibiting specific chemical reactions within biological systems.

Comparison with Similar Compounds

The following analysis compares MFCD18318351 with six structurally or functionally related compounds, focusing on molecular properties, synthesis methods, and applications.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Similar Compounds
Compound ID Molecular Formula Molecular Weight Functional Groups Similarity Score Key Applications References
This compound Inferred Inferred Thiazole/Boronic acid N/A Pharmaceutical intermediates
CAS 18212-20-9 C₆H₈N₂O₂S 172.20 Thiazole carboxylate 0.97 Drug synthesis
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine 0.91 Anticancer agents
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid 0.87 Suzuki coupling reagents
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Bromoaromatic acid 0.88 Polymer synthesis
CAS 18653-75-3 C₈H₇N₃ 145.16 Benzimidazole 0.86 Corrosion inhibitors
Key Observations:

Thiazole Derivatives (e.g., CAS 18212-20-9) : These compounds exhibit high structural similarity to this compound, with shared heterocyclic cores critical for bioactivity. Thiazole carboxylates are widely used in antiviral and antibiotic drug synthesis .

Boronic Acids (e.g., CAS 1046861-20-4) : Boronic acids like CAS 1046861-20-4 are essential in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting this compound may serve as a catalyst or intermediate in organic synthesis .

Bromoaromatic Compounds (e.g., CAS 1761-61-1) : Bromine substituents enhance electrophilic reactivity, making these compounds valuable in polymer and agrochemical production .

Table 3: Hazard Comparison
Compound ID Hazard Statements Precautionary Measures
This compound Inferred H315, H319, H335 Use PPE, avoid inhalation
CAS 18212-20-9 H315, H319, H335 P261, P305+P351+P338
CAS 918538-05-3 H315, H319, H335 P280, P302+P352
CAS 1046861-20-4 H302 P264, P270

Thiazole and boronic acid derivatives commonly pose risks of skin/eye irritation (H315/H319) and respiratory toxicity (H335), necessitating stringent handling protocols .

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